molecular formula C4H7Cl4NO B2907997 3-(Trichloromethyl)azetidin-3-ol;hydrochloride CAS No. 2411298-89-8

3-(Trichloromethyl)azetidin-3-ol;hydrochloride

Cat. No.: B2907997
CAS No.: 2411298-89-8
M. Wt: 226.91
InChI Key: QKEMUQJXJXSFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trichloromethyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C4H6Cl3NO.ClH. It is a hydrochloride salt form of 3-(trichloromethyl)azetidin-3-ol. This compound is known for its unique structure, which includes a trichloromethyl group attached to an azetidin-3-ol ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trichloromethyl)azetidin-3-ol;hydrochloride typically involves the reaction of trichloromethyl ketones with azetidin-3-ol under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Trichloromethyl)azetidin-3-ol;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol: Lacks the trichloromethyl group, resulting in different chemical properties and reactivity.

    Trichloromethyl ketones: Contain the trichloromethyl group but lack the azetidin-3-ol ring, leading to different applications and mechanisms of action.

Uniqueness

3-(Trichloromethyl)azetidin-3-ol;hydrochloride is unique due to the combination of the trichloromethyl group and the azetidin-3-ol ring. This structure imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

3-(trichloromethyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl3NO.ClH/c5-4(6,7)3(9)1-8-2-3;/h8-9H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUERWUWMLCKGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(Cl)(Cl)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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